molecular formula C20H24N2O8S2 B5339130 Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine

Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine

Cat. No.: B5339130
M. Wt: 484.5 g/mol
InChI Key: KTKVESLVRFMUOI-UHFFFAOYSA-N
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Description

Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine is a complex organic compound that features a pyridine moiety linked through a series of sulfanyl (thioether) linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine typically involves multi-step organic reactions. One common approach is the reaction of pyridine derivatives with thioether linkages. The process often starts with the preparation of intermediate compounds, such as 4-bromo acetophenone and vetraldehyde, which are then subjected to further reactions to introduce the sulfanyl linkages .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine involves its interaction with specific molecular targets. The sulfanyl linkages and pyridine moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine is unique due to its specific combination of sulfanyl linkages and pyridine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S2.2C2H2O4/c1-7-17-8-2-15(1)5-11-19-13-14-20-12-6-16-3-9-18-10-4-16;2*3-1(4)2(5)6/h1-4,7-10H,5-6,11-14H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKVESLVRFMUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCCSCCC2=CC=NC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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